tert-Butyl (4E)-4-(2-ethoxy-2-oxo-ethylidene)-3,3-dimethyl-piperidine-1-carboxylate

Description

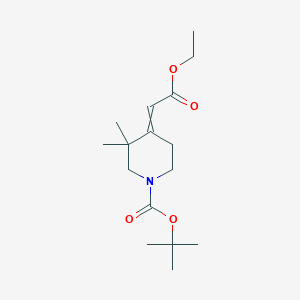

Chemical Structure:

This compound features a piperidine ring substituted at the 4-position with an (E)-configured ethylidene group bearing an ethoxycarbonyl moiety (2-ethoxy-2-oxoethylidene). The 3,3-dimethyl groups on the piperidine ring introduce steric bulk, while the tert-butyl carbamate at the 1-position enhances stability and solubility.

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWNEHNGQWVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,3-dimethyl-piperidine core | Starting from 1,5-diaminopentane derivatives or substituted precursors | Cyclization under acidic or basic catalysis |

| 2 | Introduction of tert-butyl carbamate protecting group at nitrogen | Di-tert-butyl dicarbonate (Boc₂O), base such as triethylamine, anhydrous conditions | Protects amine functionality, facilitates selective reactions |

| 3 | Installation of ethoxy-2-oxo-ethylidene substituent at C4 | Condensation with ethyl 2-oxoacetate or ethyl bromoacetate derivatives under acidic or basic catalysis | Forms α,β-unsaturated ester moiety via Knoevenagel or related condensation |

| 4 | Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) | Ensures high purity (>95%) for downstream applications |

Detailed Synthetic Procedure

Step 1: Piperidine Ring Formation and 3,3-Dimethyl Substitution

The piperidine ring bearing geminal dimethyl groups at C3 is typically constructed via cyclization of appropriately substituted linear precursors. This may involve intramolecular nucleophilic substitution or reductive amination methods.

Step 2: Boc Protection of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine under anhydrous conditions. This step is crucial to prevent unwanted side reactions during subsequent functionalization.

Step 3: Formation of the Ethoxy-2-oxo-ethylidene Side Chain

The key step involves the condensation of the Boc-protected piperidine intermediate with an ethoxycarbonyl compound. Commonly, ethyl 2-oxoacetate or ethyl bromoacetate is used as the electrophile. Under basic or acidic catalysis, a Knoevenagel-type condensation occurs, forming the ethoxy-2-oxo-ethylidene moiety at the 4-position of the piperidine ring. Reaction temperatures are typically maintained between 0°C and room temperature to optimize yield and selectivity.

Step 4: Purification and Isolation

The crude product is purified by silica gel column chromatography using hexane and ethyl acetate solvent gradients. This step is essential to isolate the desired compound with high purity and remove side products or unreacted starting materials.

Industrial Scale Considerations

In industrial synthesis, continuous flow reactors are often employed to enhance reaction control, reproducibility, and safety. Parameters such as temperature, pressure, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products. The use of inert atmospheres and moisture-free solvents is standard to preserve the integrity of sensitive functional groups like the Boc protecting group.

Analytical Characterization Supporting Preparation

The following analytical methods are routinely used to verify the successful synthesis and purity of this compound:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Characteristic tert-butyl singlet (~1.4 ppm), ethoxy group signals (~4.1 ppm), and alkene proton signals consistent with (4E) configuration |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Molecular ion peak at m/z corresponding to C16H27NO4 (approx. 297.4 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Absorptions corresponding to ester carbonyl (~1700 cm⁻¹), carbamate groups, and C=C stretch |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically >95% required for research use |

| Melting Point Determination | Physical property confirmation | Consistent melting point range supports compound identity |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Anhydrous dichloromethane, methanol, or ethyl acetate | Solvent choice affects reaction rate and selectivity |

| Temperature | 0°C to room temperature (20–25°C) | Lower temperatures favor selectivity in condensation steps |

| Catalyst/Base | Triethylamine, pyridine, or mild acids | Facilitates Boc protection and condensation |

| Reaction Time | Several hours to overnight (12–24 h) | Monitored by TLC or HPLC for completion |

| Purification | Silica gel chromatography | Gradient elution with hexane/ethyl acetate |

Research Discoveries and Notes on Preparation

The Boc protecting group plays a dual role by stabilizing the nitrogen and enabling selective functionalization at the 4-position of the piperidine ring without side reactions.

The (4E) configuration of the ethoxy-2-oxo-ethylidene substituent is confirmed by NMR coupling constants and is critical for the compound’s reactivity and biological activity.

Optimization of reaction temperature and solvent polarity has been shown to improve yields by minimizing side reactions such as polymerization or hydrolysis of the ester moiety.

Lithium borohydride reduction in methanol has been employed in related compounds to selectively reduce intermediates, indicating potential for further functional group manipulation post-synthesis.

Stability studies recommend storage under inert atmosphere at low temperature (–20°C) and protection from light to prevent degradation of sensitive groups.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group. Its removal typically requires acidic conditions:

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature to 40°C.

-

Product : Piperidine intermediate with a free amine group.

Example Reaction

Applications

Hydrolysis of the Ethoxycarbonyl Group

The ester moiety can undergo hydrolysis to form a carboxylic acid:

Reaction Pathways

| Condition | Reagent | Product | Yield (Typical) |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O | Carboxylic acid + ethanol | 70–85% |

| Basic | NaOH, H₂O/EtOH | Carboxylate salt + ethanol | 80–90% |

Mechanistic Notes

-

Base-mediated hydrolysis proceeds via nucleophilic acyl substitution.

-

Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity .

Reactivity of the α,β-Unsaturated Ester

The conjugated double bond in the ethylidene group enables multiple reaction pathways:

Michael Addition

Nucleophiles : Enolates, amines, or thiols.

Example :

Conditions

-

Base: K₂CO₃ or DBU.

-

Solvent: THF or DMF.

Diels-Alder Cycloaddition

The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene):

Product : Six-membered cyclohexene derivative.

Regioselectivity : Governed by electron-withdrawing ester group.

Hydrogenation of the Double Bond

Catalytic hydrogenation of the ethylidene group yields a saturated derivative:

Conditions

-

Catalyst: Pd/C or H₂/PtO₂.

-

Solvent: MeOH or EtOAc.

-

Pressure: 1–3 atm H₂.

Product : Tert-butyl 4-(2-ethoxy-2-oxo-ethyl)-3,3-dimethyl-piperidine-1-carboxylate (saturated analog).

Scientific Research Applications

tert-Butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, influencing biological pathways and chemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Key Features :

- Stereochemistry : The (4E)-ethylidene group imposes rigidity, influencing molecular conformation and intermolecular interactions.

- Applications : Such derivatives are intermediates in drug discovery, particularly for neurological targets (e.g., anticonvulsants) .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below compares the target compound with structurally related piperidine derivatives:

Note: The target compound’s physical state is inferred from analogues like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which is a light yellow solid .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: The ethoxycarbonyl group in the target compound can act as a hydrogen-bond acceptor, similar to the N–H⋯O interactions observed in ’s crystal structure .

Biological Activity

The compound tert-Butyl (4E)-4-(2-ethoxy-2-oxo-ethylidene)-3,3-dimethyl-piperidine-1-carboxylate (CAS: 958026-98-7) is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : tert-butyl (E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate

- Molecular Formula : C16H27NO4

- Molecular Weight : 297.4 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for managing diabetes .

- Antimicrobial Properties : Research indicates that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. These properties may be leveraged for developing new antibiotics or antimicrobial agents .

Case Study 1: α-Glucosidase Inhibition

A study focused on the synthesis of novel inhibitors based on the benzothiazole skeleton reported that compounds similar to this compound exhibited significant inhibitory effects on α-glucosidase activity. The IC50 values obtained were promising, indicating potential for therapeutic use in diabetes management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of piperidine derivatives against Gram-negative bacteria. The results demonstrated that certain structural modifications, including those found in this compound, enhanced antimicrobial properties significantly compared to traditional antibiotics .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthesis routes for tert-butyl-substituted piperidine derivatives, and how can reaction conditions be optimized?

The synthesis of tert-butyl-substituted piperidine derivatives often involves multi-step protocols, including cyclocondensation, protection/deprotection strategies, and functional group modifications. For example, triazole ring formation via cyclopropylamine-thiocyanate reactions has been used in analogous compounds, with optimization steps such as varying catalysts (e.g., DMAP) and reaction temperatures (0–20°C) to enhance yields . Methodological optimization should include:

- Screening catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) to improve regioselectivity.

- Monitoring reaction progress via TLC or HPLC to identify intermediate stability issues.

- Adjusting stoichiometry to minimize side reactions, particularly for ethylidene or ethoxycarbonyl moieties.

Q. What safety protocols are critical for handling tert-butyl piperidine derivatives with ethylidene or ethoxycarbonyl groups?

Key safety measures include:

- PPE : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, dermal contact, or ocular exposure .

- Storage : Sealed containers in cool, dry environments (≤25°C) away from oxidizing agents to avoid decomposition .

- Spill Management : Use inert absorbents (e.g., vermiculite) and ensure proper ventilation to mitigate vapor accumulation .

Q. How can researchers verify the structural integrity of tert-butyl piperidine derivatives post-synthesis?

Structural validation typically employs:

- Spectroscopic Techniques :

- Chromatography : HPLC retention times under gradient elution (C18 columns) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods aid in designing reactions for tert-butyl piperidine derivatives with unsaturated side chains?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For example:

- Reaction Design : Use software like Gaussian or ORCA to model [4+2] cycloadditions involving ethylidene groups, optimizing diene-dienophile interactions .

- Kinetic Analysis : Calculate activation energies to identify rate-limiting steps (e.g., tert-butyl group steric effects) .

- Data Integration : Combine computational results with experimental parameters (e.g., solvent polarity, temperature) to refine synthetic routes .

Q. What experimental strategies resolve contradictions in stability data for tert-butyl piperidine derivatives under varying pH or temperature?

Controlled stability studies should include:

- Accelerated Degradation Tests : Expose the compound to extreme conditions (e.g., 40°C, pH 2–12) and monitor degradation via LC-MS to identify labile groups (e.g., ethoxycarbonyl hydrolysis) .

- Isolation of Degradants : Characterize byproducts (e.g., tert-butyl alcohol from Boc cleavage) to pinpoint instability mechanisms .

- Cross-Validation : Compare stability profiles across batches to rule out impurities as confounding factors .

Q. How can researchers address discrepancies in biological activity data for structurally similar tert-butyl piperidine derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethylidene vs. ethoxy groups) and assess bioactivity in standardized assays (e.g., enzyme inhibition) .

- Metabolic Profiling : Use microsomal assays to evaluate if metabolic instability (e.g., esterase-mediated hydrolysis) alters observed activity .

- Collaborative Reproducibility : Share protocols via platforms like ICReDD to harmonize experimental conditions and reduce variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.